(R)-3-Hydroxytetradecanoic acid serves as an intermediate in the biosynthesis of long-chain fatty acids. These fatty acids are essential cellular components and play various roles in the body, including energy storage, cell membrane structure, and signaling. Studies have investigated the enzymes involved in the conversion of (R)-3-hydroxytetradecanoic acid to other fatty acids, aiming to understand the regulation of fatty acid biosynthesis and its potential implications for human health. [Source: National Institutes of Health, Human Metabolome Database - ]
(R)-3-Hydroxytetradecanoic acid has been found in certain bacterial strains, including Escherichia coli. Researchers have studied its presence and function in these bacteria, including its potential role in bacterial cell wall structure and interaction with the immune system. [Source: National Center for Biotechnology Information, PubChem - ]
(R)-3-Hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a long-chain fatty acid with the chemical formula C₁₄H₂₈O₃. It is characterized by a hydroxyl group at the third carbon of the tetradecanoic acid chain, which imparts unique properties compared to its non-hydroxylated counterparts. This compound serves as an intermediate in the biosynthesis of fatty acids and is predominantly synthesized in human liver, adipose tissue, and mammary glands during lactation .
(R)-3-Hydroxytetradecanoic acid acts as an intermediate step in the fatty acid biosynthesis pathway. It is formed from a ketoacyl precursor (3-Oxo-tetradecanoic acid) through reduction by an enzyme (3-oxoacyl-ACP reductase) []. This reduction step introduces a hydroxyl group and is essential for the subsequent elongation of the fatty acid chain [].
This compound exhibits significant biological activity, particularly in inflammatory responses. It has been implicated in LPS-independent pathways that trigger inflammation via mechanisms involving Toll-like receptors (TLRs) and subsequent activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways . Additionally, (R)-3-hydroxytetradecanoic acid plays a role in modulating cytokine secretion and activating the NLRP3 inflammasome, contributing to various immune responses .
Several methods have been developed for synthesizing (R)-3-hydroxytetradecanoic acid:
(R)-3-Hydroxytetradecanoic acid has various applications across multiple fields:
Interaction studies have shown that (R)-3-hydroxytetradecanoic acid interacts with several biological receptors and proteins:
(R)-3-Hydroxytetradecanoic acid shares structural similarities with other hydroxylated fatty acids. Below is a comparison with similar compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
3-Hydroxytetradecanoic Acid | C₁₄H₂₈O₃ | Non-chiral form; lacks specific biological activity |
(S)-3-Hydroxytetradecanoic Acid | C₁₄H₂₈O₃ | Enantiomer with different biological properties |
Myristic Acid | C₁₄H₂₈O₂ | Saturated fatty acid; no hydroxyl group |
Palmitoleic Acid | C₁₆H₃₂O₂ | Monounsaturated fatty acid; longer carbon chain |
The uniqueness of (R)-3-hydroxytetradecanoic acid lies in its specific stereochemistry at the third carbon position, conferring distinct biological activities that are not present in its non-hydroxylated or differently configured counterparts. Its involvement in inflammatory pathways further sets it apart from other fatty acids.
Corrosive